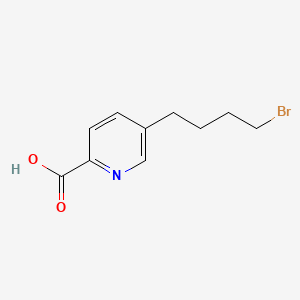
5-(4-Bromobutyl)picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Bromobutyl)picolinic acid is an organic compound that belongs to the class of picolinic acids. It is a derivative of picolinic acid, which is a pyridine carboxylic acid. The compound is characterized by the presence of a bromobutyl group attached to the fifth position of the picolinic acid ring. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromobutyl)picolinic acid typically involves the bromination of picolinic acid followed by the introduction of a butyl group. One common method involves the use of 5-bromopicolinic acid as a starting material. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The subsequent introduction of the butyl group can be carried out through a nucleophilic substitution reaction using butyl lithium or a similar reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Bromobutyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the butyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted picolinic acid derivatives.
Applications De Recherche Scientifique
5-(4-Bromobutyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic complexes.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of 5-(4-Bromobutyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, it may interact with zinc finger proteins, altering their structure and function, which can impact various cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Picolinic acid: A parent compound with a carboxylic acid group at the second position of the pyridine ring.
5-Bromopicolinic acid: A derivative with a bromine atom at the fifth position of the picolinic acid ring.
Nicotinic acid: An isomer with the carboxylic acid group at the third position of the pyridine ring.
Uniqueness
5-(4-Bromobutyl)picolinic acid is unique due to the presence of the bromobutyl group, which imparts distinct chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets that are not possible with other picolinic acid derivatives.
Propriétés
Numéro CAS |
49751-48-6 |
|---|---|
Formule moléculaire |
C10H12BrNO2 |
Poids moléculaire |
258.11 g/mol |
Nom IUPAC |
5-(4-bromobutyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H12BrNO2/c11-6-2-1-3-8-4-5-9(10(13)14)12-7-8/h4-5,7H,1-3,6H2,(H,13,14) |
Clé InChI |
ITLZIXOWINHSPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1CCCCBr)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


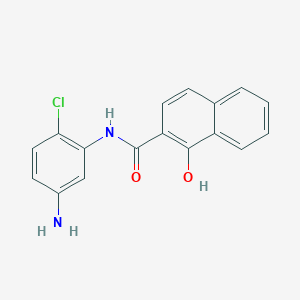

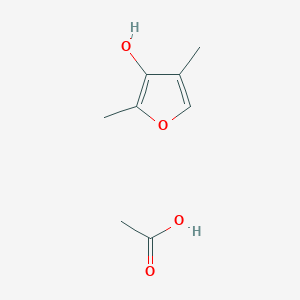
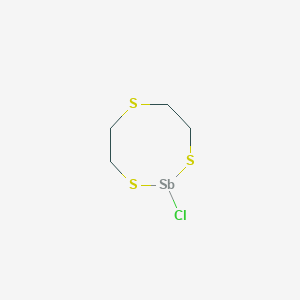
![3-[(E)-(2-Cyanopropan-2-yl)diazenyl]-3-methylbutanoic acid](/img/structure/B14654891.png)
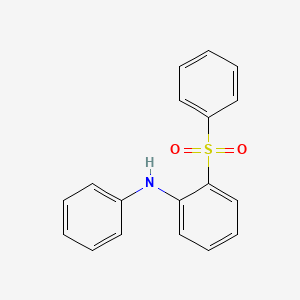
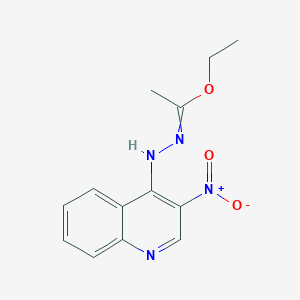


![4-(Butylamino)-N,N-diethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxamide](/img/structure/B14654927.png)


![Diethyl 2,2'-[(3-methyl-1,2-oxazole-4,5-diyl)diimino]bis(oxoacetate)](/img/structure/B14654946.png)

